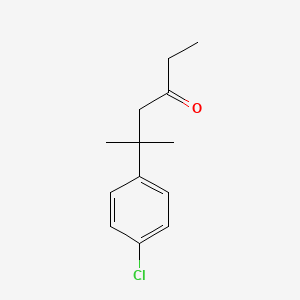
4-Chlorobenzyl pinacolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorobenzyl pinacolone is an organic compound with the molecular formula C13H17ClO. It is a derivative of pinacolone, featuring a 4-chlorobenzyl group attached to the pinacolone structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Chlorobenzyl pinacolone can be synthesized through the pinacol rearrangement reaction. This reaction involves the acid-catalyzed rearrangement of 1,2-diols (vicinal diols) to form pinacolones. The process typically requires strong acids such as sulfuric acid (H2SO4) to protonate one of the hydroxyl groups, leading to the formation of a carbocation intermediate. The subsequent migration of a carbon group results in the formation of the pinacolone structure .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-temperature liquid water or supercritical water as reaction media. These conditions enhance solubility and alter reaction kinetics, making the process more efficient. Additionally, the use of inorganic acids, Lewis acids, and molecular sieves can facilitate the rearrangement process, offering distinct advantages in terms of reaction selectivity and ease of separation .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chlorobenzyl pinacolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chlorobenzyl pinacolone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-chlorobenzyl pinacolone primarily involves its ability to undergo rearrangement reactions. During the pinacol rearrangement, one of the hydroxyl groups is protonated, leading to the formation of a carbocation. This carbocation then undergoes a migration of a carbon group, resulting in the formation of a new carbon-oxygen (C=O) bond. This rearrangement is driven by the stability of the resulting carbocation and the formation of a more stable ketone or aldehyde .
Comparación Con Compuestos Similares
4-Chlorobenzyl pinacolone can be compared with other pinacolone derivatives, such as:
Pinacolone: The parent compound, which lacks the chlorobenzyl group.
Methyl pinacolone: A derivative with a methyl group instead of a chlorobenzyl group.
Phenyl pinacolone: A derivative with a phenyl group instead of a chlorobenzyl group.
Uniqueness: The presence of the 4-chlorobenzyl group in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for various applications in organic synthesis and industrial chemistry .
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-5-methylhexan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-4-12(15)9-13(2,3)10-5-7-11(14)8-6-10/h5-8H,4,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJQBZOWUDEPJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(C)(C)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

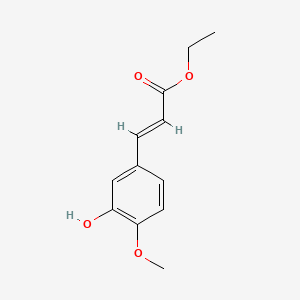

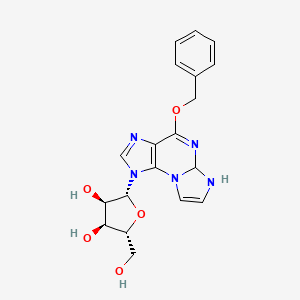
![O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/structure/B1147448.png)

![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)


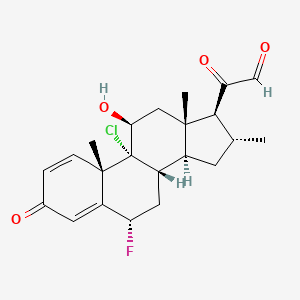

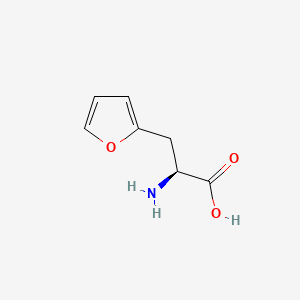
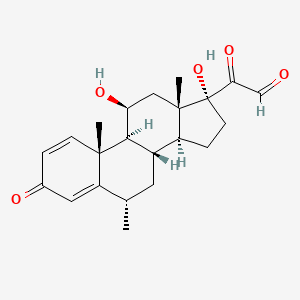
![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)
